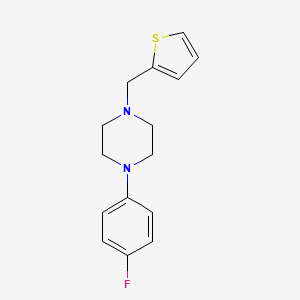
1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine, also known as 4-Fluoromethylphenylpiperazine (4-FMP), is a psychoactive drug that belongs to the class of piperazines. It is a designer drug that is often used as a recreational drug due to its euphoric and stimulant effects. However,
作用機序
The mechanism of action of 4-FMP involves the inhibition of the serotonin transporter, which leads to an increase in serotonin levels in the brain. This results in the stimulation of the central nervous system and the release of dopamine, which is responsible for the euphoric and stimulant effects of the drug. However, the exact mechanism of action of 4-FMP is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMP include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric and stimulant effects of the drug. However, prolonged use of 4-FMP can lead to adverse effects such as anxiety, paranoia, and addiction.
実験室実験の利点と制限
One of the advantages of using 4-FMP in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool to study the role of serotonin in the CNS. Additionally, 4-FMP is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using 4-FMP in lab experiments is its potential for abuse and addiction, which requires strict regulation and control.
将来の方向性
There are several future directions for the scientific research of 4-FMP. One direction is to further investigate the mechanism of action of 4-FMP and its effects on the CNS. Another direction is to study the potential therapeutic applications of 4-FMP, such as its use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 4-FMP on the brain and the potential for addiction.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine, or 4-FMP, is a psychoactive drug that has been extensively studied in scientific research. It is a useful tool to study the role of serotonin and dopamine in the CNS, and its synthesis method is well-established. However, the potential for abuse and addiction requires strict regulation and control. There are several future directions for the scientific research of 4-FMP, including further investigation of its mechanism of action and potential therapeutic applications.
合成法
The synthesis method of 4-FMP involves the reaction between 4-fluoroaniline and 2-thiophenemethylamine in the presence of a reducing agent such as sodium borohydride. The final product is purified through recrystallization or column chromatography. The synthesis method of 4-FMP is well-established and has been extensively studied in scientific research.
科学的研究の応用
4-FMP has been used in scientific research as a tool to study the central nervous system (CNS). It has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes 4-FMP a useful tool to study the role of serotonin in the CNS. Additionally, 4-FMP has been used to study the effects of drugs on the dopamine system, which is involved in reward and motivation.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2S/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHLCVDDLDKASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260799 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)
![1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
![ethyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B5632753.png)
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5632760.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5632763.png)

![2-(1H-pyrazol-3-ylcarbonyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5632776.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5632783.png)
![N-[4-(dimethylamino)phenyl]-2-fluorobenzamide](/img/structure/B5632789.png)
![6-chloro-3-[(diethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5632797.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632815.png)
![6-(2-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5632821.png)
![2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5632834.png)